N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a 4-phenylpiperazine moiety linked via an ethyl spacer. Its structural framework allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-13-25-14-16-26(17-15-25)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKBEPTXUAIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-phenylpiperazin-1-yl)ethylamine. This can be achieved by reacting 4-phenylpiperazine with ethylene oxide under controlled conditions.
Coupling Reaction: The intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthalene-2-carbinol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide has been investigated for its potential antipsychotic properties. Studies indicate that compounds with a similar structure exhibit activity at dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthalene carboxamides showed significant affinity for dopamine D2 receptors, suggesting a pathway for developing new antipsychotic medications .
2. Antidepressant Properties
Research has also focused on the compound's antidepressant effects. The phenylpiperazine moiety is known to interact with serotonin receptors, which play a vital role in mood regulation.
Case Study : In a preclinical model, administration of this compound resulted in decreased immobility time in the forced swim test, a common measure of antidepressant efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the naphthalene or piperazine rings can significantly influence receptor binding affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on naphthalene ring | Increased D2 receptor affinity |
| Altering piperazine substituents | Enhanced serotonin receptor interaction |
Toxicological Studies
Safety assessments are critical for any new pharmacological agent. Toxicological evaluations have been conducted to determine the compound's safety profile.
Findings : In acute toxicity studies, this compound exhibited a high safety margin, with no significant adverse effects observed at therapeutic doses .
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of neurological disorders, the compound may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive function. Additionally, it may interact with voltage-sensitive sodium channels, modulating neuronal excitability and reducing seizure activity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their differentiating features:
Pharmacological and Physicochemical Properties
- Receptor Affinity :
- Solubility and Stability :
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide, often referred to as a phenylpiperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene core linked to a phenylpiperazine moiety, which is instrumental in its biological activity.
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Properties : Studies have shown that derivatives of phenylpiperazine exhibit pro-apoptotic activity in various cancer cell lines, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors. The mechanism involves the induction of apoptosis and inhibition of autophagic flux, which can enhance the efficacy of existing chemotherapeutics .
- Anticonvulsant Activity : Research indicates that related compounds have been synthesized and tested for anticonvulsant properties. In animal models, these derivatives demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting potential for treating epilepsy .
Anticancer Activity
A study focused on the synthesis of multifunctional agents combining microtubule-targeting efficacy with autophagy inhibition. The findings revealed that certain derivatives exhibited potent cytotoxicity against a range of tumor cell lines, including CLL and oral squamous cell carcinoma (OSCC). The results highlighted the importance of structural modifications in enhancing biological activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | CLL |
| Compound B | 3.2 | OSCC |
| Compound C | 7.8 | Colon Cancer |
These results indicate that structural variations can significantly influence the anticancer efficacy of phenylpiperazine derivatives .
Anticonvulsant Activity
In a pharmacological study assessing anticonvulsant effects, several derivatives were evaluated through intraperitoneal administration in mice. The results were summarized as follows:
| Compound | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| Derivative 1 | 100 | 80% | 60% |
| Derivative 2 | 300 | 90% | 70% |
| Derivative 3 | 100 | 75% | 50% |
The data indicated that higher doses generally resulted in increased protection against seizures, with some compounds showing delayed onset yet prolonged duration of action .
Case Studies
- Chronic Lymphocytic Leukemia : A case study demonstrated that a phenylpiperazine derivative could induce apoptosis in CLL cells while simultaneously inhibiting autophagy, leading to enhanced therapeutic outcomes when combined with traditional chemotherapeutics like fludarabine.
- Epilepsy Models : In animal models, compounds structurally similar to this compound were shown to significantly reduce seizure frequency and severity, providing a promising avenue for further development in epilepsy treatment.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide?
The synthesis involves multi-step reactions, including amide bond formation between naphthalene-2-carboxylic acid derivatives and a 4-phenylpiperazine-containing ethylamine intermediate. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. Purification often employs column chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent choice (e.g., DMF or THF for solubility), temperature (60–100°C for amidation), and stoichiometric ratios of coupling agents like EDCI/HOBt .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the integration of the naphthalene, piperazine, and ethylamide moieties. Aromatic proton signals (δ 6.5–8.5 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm) are critical .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 400.2) .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the primary biological targets and assays for initial pharmacological screening?
The compound’s piperazine and naphthalene groups suggest interactions with G protein-coupled receptors (GPCRs), particularly dopamine D2/D3 and serotonin receptors. Initial screening includes:
- Radioligand binding assays (e.g., competition with [3H]spiperone for D2/D3 receptors) .
- Functional assays: cAMP modulation in CHO cells expressing recombinant receptors .
Advanced Research Questions
Q. How do structural modifications of the phenylpiperazine moiety influence receptor affinity and selectivity?
Substituents on the phenyl ring (e.g., 2-methoxy, 2,3-dichloro) significantly alter receptor binding. For example:
- Electron-withdrawing groups (e.g., Cl) enhance D3 receptor affinity (Ki < 10 nM) by stabilizing π-π interactions .
- Methoxy groups improve selectivity for serotonin 5-HT1A receptors due to hydrogen bonding with Thr194 . Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing in radioligand assays .
Q. How can contradictory data between in vitro binding and in vivo efficacy be resolved?
Contradictions often arise from poor pharmacokinetics (e.g., low blood-brain barrier penetration). Strategies include:
- Plasma stability assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
- Pharmacokinetic profiling: Measure bioavailability (%F) and brain-to-plasma ratios in rodent models .
- Pro-drug derivatization: Introduce ester groups to enhance lipophilicity and CNS penetration .
Q. What computational approaches guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking: Predict binding modes to D3 receptors (e.g., piperazine nitrogen interaction with Asp110) .
- Quantitative Structure-Property Relationship (QSPR): Models correlate logP values with solubility and permeability .
- Molecular dynamics (MD) simulations: Assess conformational stability of the ethylamide linker in aqueous environments .
Q. How can metabolic instability be mitigated to improve half-life?
- Metabolite identification: Incubate with human hepatocytes and analyze via LC-MS/MS to detect oxidative metabolites .
- Structural modifications: Fluorination of the naphthalene ring or piperazine methylene groups blocks CYP450-mediated oxidation .
- Co-administration with CYP inhibitors: Test compounds like ketoconazole to reduce first-pass metabolism .
Q. What in vivo models are suitable for evaluating efficacy in neurological disorders?
- Rodent models:
- Conditioned avoidance response (CAR) for antipsychotic activity .
- Forced swim test (FST) for antidepressant effects .
- Microdialysis in freely moving rats: Measure extracellular dopamine levels in the striatum after dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
